Pentedrone hydrochloride, also known as α-methylaminovalerophenone, is a synthetic stimulant belonging to the cathinone class. First identified in the early 2010s, it has been marketed as a designer drug and is often found in "bath salts" and other psychoactive substances. Pentedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate, without inducing the release of these neurotransmitters. This mechanism contributes to its stimulant effects and potential for abuse .
Pentedrone hydrochloride is synthesized from precursor chemicals typically derived from arylketones and amines. Its identification has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and infrared spectroscopy . The compound's presence in illicit drug markets has raised concerns regarding its safety and legal status.
Pentedrone is classified as a synthetic cathinone, a group of substances structurally related to the khat plant's active components. It is recognized for its stimulant properties and has been associated with various health risks, including cardiovascular issues and fatalities when used in combination with other drugs .
The synthesis of pentedrone typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity. Commonly used reagents include sodium borohydride for reduction processes, which can achieve yields between 64% to 96% . The final product is often crystallized as hydrochloride salt for stability and ease of handling.
The molecular formula of pentedrone hydrochloride is , with a molar mass of approximately 191.274 g/mol. The compound features a phenethylamine backbone with a ketone functional group, which is characteristic of many synthetic cathinones.
CC(CC(=O)C1=CC=CC=C1)N
.Pentedrone hydrochloride undergoes various chemical reactions typical of ketones and amines. Key reactions include:
Gas chromatography-mass spectrometry has been effectively used to analyze these metabolites, allowing for detailed profiling of pentedrone's metabolic pathways in vitro .
Pentedrone functions by inhibiting the reuptake of norepinephrine and dopamine in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of traditional stimulants but does not promote their release, which may contribute to its unique pharmacological profile .
Relevant analyses using techniques such as Fourier-transform infrared spectroscopy have confirmed the presence of characteristic functional groups associated with ketones and amines .
Pentedrone has been primarily studied within the context of forensic science due to its association with recreational drug use. Its detection in seized materials has prompted research into analytical methods for identifying synthetic cathinones in various matrices. Additionally, studies have explored its toxicological effects and metabolic pathways to better understand its impact on human health .
The development of synthetic cathinones represents a significant chapter in the history of new psychoactive substances (NPS). These compounds evolved from the natural stimulant cathinone found in Catha edulis (khat), which has been chewed for centuries in East Africa and the Arabian Peninsula for its stimulant effects [5] [8]. Modern synthetic cathinones emerged from early pharmaceutical research in the 1920s-1930s, with methcathinone synthesized in 1928 and mephedrone in 1929, though their abuse potential limited therapeutic applications [6] [8]. The contemporary NPS phenomenon began in earnest around 2003-2004 when methylone appeared as a legal alternative to MDMA in Japanese and European markets [6] [8].
Pentedrone (α-methylaminovalerophenone) emerged specifically around 2010 as a designer drug component in "bath salt" products following European controls on mephedrone in 2010 [1] [2]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first reported pentedrone in 2010 as part of the rapid designer drug evolution that saw 26 new cathinone derivatives replace mephedrone after legislative controls [1] [7]. This emergence exemplified the "cat-and-mouse" dynamic between regulators and clandestine chemists, with pentedrone serving as a structural analog designed to circumvent newly established drug laws [1] [9]. By 2011-2012, forensic analyses confirmed pentedrone as an active ingredient in commercial products like "Raving Dragon" bath salts in the United States [2].
The rapid proliferation of synthetic cathinones peaked between 2012-2015, with 69 new derivatives reported, including pentedrone among the prominent substances identified in seizures [1] [6]. This period represented the height of synthetic cathinone availability before intensified global controls gradually reduced prevalence, though pentedrone continues to appear in forensic casework and toxicology reports as documented by the European Monitoring Centre for Drugs and Drug Addiction [7].
Table 1: Emergence Timeline of Key Synthetic Cathinones [1] [6] [8]
Time Period | Development Phase | Key Compounds |
---|---|---|
1928-1930 | Pharmaceutical research | Methcathinone, Mephedrone |
1960s-1990s | Limited therapeutic use; early abuse | Pyrovalerone, Bupropion |
2003-2009 | Emergence as NPS | Methylone, Mephedrone |
2010-2015 | Peak proliferation period | Pentedrone, α-PVP, MDPV |
2016-Present | Post-control era | Novel analogs evading legislation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7